Mi-saponin A

説明

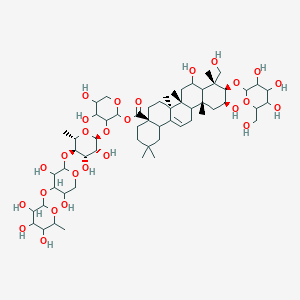

Mi-saponin A is a triterpenoid saponin, a class of naturally occurring glycosides found in various plant species. Saponins are known for their surfactant properties, which allow them to form stable foams in aqueous solutions. They have been traditionally used in folk medicine and have gained attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Mi-saponin A typically involves the extraction of saponins from plant sources followed by purification processes. Conventional methods include maceration, soxhlet extraction, and percolation. Recent advancements have introduced greener and more efficient methods such as ultrasound-assisted extraction and microwave-assisted extraction .

Industrial Production Methods: Industrial production of this compound focuses on optimizing extraction and purification techniques to ensure high yield and purity. High-speed counter-current chromatography coupled with evaporative light scattering detectors has been shown to provide superior separation and detection of saponins .

化学反応の分析

Biosynthetic Precursor Modifications

Mi-saponin A originates from β-amyrin (1 ), which undergoes sequential oxidative modifications catalyzed by cytochrome P450 enzymes (CYPs):

-

C-28 oxidation : CYP716A378 introduces a carboxylic acid group at C-28, converting β-amyrin to oleanolic acid (2 ) .

-

C-16α hydroxylation : CYP716A379 hydroxylates oleanolic acid to form echinocystic acid (3 ) .

-

C-23 oxidation : CYP72A984 oxidizes C-23 to produce quillaic acid (4 ), a key intermediate .

Table 1: Enzymatic Oxidation of β-Amyrin Derivatives

| Enzyme | Substrate | Product | Position Modified |

|---|---|---|---|

| CYP716A378 | β-Amyrin (1 ) | Oleanolic acid (2 ) | C-28 |

| CYP716A379 | 2 | Echinocystic acid (3 ) | C-16α |

| CYP72A984 | 3 | Quillaic acid (4 ) | C-23 |

Glycosylation Reactions

This compound’s sugar moieties are appended via UDP-glycosyltransferases (UGTs):

-

Core glycosylation : UGT74CD1 attaches glucuronic acid to C-3 of quillaic acid (4 ), forming QA-Mono (5 ) .

-

Branching : UGT79T1 adds α-L-rhamnose to C-28, while UGT73M2 extends the chain with β-D-xylose .

Table 2: Glycosylation Patterns in Analogous Saponins

| Saponin | Glycosylation Sites | Sugar Units Identified | Source |

|---|---|---|---|

| QA-TriFRX (10 ) | C-3: GlcA-(Gal-Xyl); C-28: Rha-Fuc | Glucuronic acid, galactose, xylose, rhamnose, fucose | |

| DS-1 | C-3: Xyl; C-28: Api-Xyl | Xylose, apiose |

Esterification

This compound’s C-28 fucose unit undergoes esterification with acetyl or benzoyl groups. BAHD acyltransferases catalyze these reactions:

-

Acetylation : SoBAHD1 transfers acetyl groups to C-2" of fucose (8 → 13 ) .

-

Benzoylation : Observed in Quillaja saponins (e.g., QS-III) at C-4 of apiose .

Hydrolysis

-

Acid-catalyzed : Cleavage of glycosidic bonds under HCl/MeOH (1 M, 80°C, 4 hr) yields aglycone (2a ) and monosaccharides (glucose, rhamnose, xylose) .

-

Alkaline hydrolysis : Saponifies ester groups (e.g., C-28 fucose ester) without affecting glycosidic linkages .

Biotransformation Pathways

Microbial modification of this compound analogs reveals regioselective hydroxylation and oxidation:

-

Aspergillus niger : Hydroxylates C-7β and C-15α of glycyrrhetinic acid analogs .

-

Mucor polymorphosporus : Introduces 6β- and 24-hydroxyl groups .

Table 3: Microbial Modifications of Triterpenoid Saponins

Spectroscopic Data

-

HR-ESI-MS : Molecular ion [M − H]⁻ at m/z 1,247.5679 (QA-TriFR, 9 ) .

-

NMR : Key signals for QA-TriFR (9 ) include δH 4.17 (C-2 glucuronic acid) and δC 67.6 (C-2 oxidation) .

Chromatography

科学的研究の応用

Spermicidal Activity

Overview:

Mi-saponin A has been identified as a potent spermicidal agent. A study evaluated its efficacy compared to traditional spermicides like nonoxynol-9. The results indicated that this compound had lower effective concentrations for inducing sperm immobilization, suggesting it may be a safer alternative for vaginal contraceptives.

Key Findings:

- Effective Concentrations: this compound induced irreversible immobilization at mean effective concentrations of 320 µg/mL for rat sperm and 500 µg/mL for human sperm, compared to 350 µg/mL and 550 µg/mL for nonoxynol-9 respectively .

- Mechanism of Action: The spermicidal effect was attributed to increased lipid peroxidation in sperm membranes, leading to structural disintegration .

- Safety Profile: Comparative cytotoxicity studies showed that the safety indices of this compound were significantly higher than those of nonoxynol-9, indicating a favorable safety profile for potential contraceptive use .

Anti-inflammatory Properties

Overview:

Research has also highlighted the anti-inflammatory effects of saponins, including this compound. These compounds have been shown to modulate inflammatory responses in various biological contexts.

Key Findings:

- Mechanisms: Saponins have been reported to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation . This inhibition can lead to reduced expression of pro-inflammatory cytokines.

- Therapeutic Potential: The anti-inflammatory properties of this compound suggest its potential use in treating conditions characterized by excessive inflammation .

Therapeutic Applications

Overview:

Beyond contraceptive use and anti-inflammatory effects, this compound exhibits promising therapeutic applications in cancer treatment and other health conditions.

Key Findings:

- Cytotoxic Effects on Cancer Cells: Studies have demonstrated that saponins can induce apoptosis in cancer cell lines, such as hepatocellular carcinoma (HEPG2) and colorectal adenocarcinoma (HT29). This is achieved through the activation of caspases and modulation of apoptosis-related proteins .

- Antioxidant Properties: Saponins have shown potential in reducing oxidative stress by scavenging free radicals and enhancing antioxidant defenses in cells . This property may contribute to their protective effects against various diseases.

Comparative Data Table

Case Studies

-

Spermicidal Efficacy Study :

- Conducted to evaluate the potential of this compound as a vaginal contraceptive.

- Results indicated superior efficacy compared to existing spermicides with a favorable safety profile.

-

Anti-inflammatory Mechanism Investigation :

- Explored the effects of this compound on inflammatory markers in vitro.

- Demonstrated significant reductions in cytokine levels following treatment with saponins.

-

Cytotoxicity and Apoptosis Induction :

- Investigated the effects of this compound on various cancer cell lines.

- Showed dose-dependent induction of apoptosis and modulation of key apoptotic pathways.

作用機序

Mi-saponin A can be compared with other triterpenoid saponins such as ginsenosides and astragalosides:

Ginsenosides: Found in ginseng, known for their adaptogenic and immunomodulatory properties.

Astragalosides: Found in Astragalus species, known for their anti-inflammatory and antioxidant effects .

Uniqueness of this compound: this compound stands out due to its unique combination of surfactant properties and biological activities, making it a versatile compound for various applications.

類似化合物との比較

- Ginsenosides

- Astragalosides

- Quillaja saponins

特性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11S,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-22-32(65)35(68)38(71)48(78-22)82-43-29(64)20-76-47(41(43)74)81-42-23(2)79-49(40(73)37(42)70)83-44-33(66)28(63)19-77-51(44)85-52(75)58-13-11-53(3,4)15-25(58)24-9-10-31-54(5)16-27(62)46(84-50-39(72)36(69)34(67)30(18-59)80-50)55(6,21-60)45(54)26(61)17-57(31,8)56(24,7)12-14-58/h9,22-23,25-51,59-74H,10-21H2,1-8H3/t22-,23-,25-,26+,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUSHZSCDGSFBF-NBHXUDFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6)C)C)O)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(C[C@H]([C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)O)C)[C@@H]5CC(CC6)(C)C)C)O)O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020141 | |

| Record name | Mi-saponin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54328-42-6 | |

| Record name | Mi-saponin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mi-saponin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。